molecular formula C33H34Br2N3O5P B12382541 SARS-CoV-2 Mpro-IN-7

SARS-CoV-2 Mpro-IN-7

Cat. No.: B12382541
M. Wt: 743.4 g/mol
InChI Key: SYDFLVSOJRGDFZ-BRVOIXDRSA-N
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Description

SARS-CoV-2 Mpro-IN-7 is a novel inhibitor targeting the main protease (Mpro) of the SARS-CoV-2 virus, which is responsible for the COVID-19 pandemic. The main protease is essential for the replication of the virus, making it a critical target for antiviral drug development. This compound has shown promising results in inhibiting the activity of the main protease, thereby potentially reducing the replication and spread of the virus .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SARS-CoV-2 Mpro-IN-7 involves several key steps. One common method includes the radical allyl bromination of indazol-4-one at position 7 using N-bromosuccinimide (NBS) in the presence of azobisisobutyronitrile (AIBN) as a radical initiator in carbon tetrachloride. This is followed by the nucleophilic substitution of the bromine atom with azide using sodium azide in an acetone-water mixture .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the synthetic routes mentioned above. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing robust purification processes to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

SARS-CoV-2 Mpro-IN-7 undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, which may alter its chemical structure and activity.

    Reduction: Reduction reactions can also modify the compound, potentially affecting its inhibitory properties.

    Substitution: Nucleophilic substitution reactions are commonly used in the synthesis of this compound, as mentioned earlier.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Sodium azide is a common reagent for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the nucleophilic substitution reaction with sodium azide results in the formation of a 7-azido derivative .

Scientific Research Applications

SARS-CoV-2 Mpro-IN-7 has a wide range of scientific research applications, including:

Mechanism of Action

SARS-CoV-2 Mpro-IN-7 exerts its effects by inhibiting the main protease (Mpro) of the SARS-CoV-2 virus. The main protease is responsible for cleaving polyproteins into functional viral proteins, which are essential for viral replication. By inhibiting this protease, this compound effectively blocks the replication of the virus. The compound interacts with the active site of the protease, forming a covalent bond with the catalytic cysteine residue, thereby preventing the protease from performing its function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

SARS-CoV-2 Mpro-IN-7 is unique in its specific chemical structure and binding affinity to the main protease. It has shown promising results in preclinical studies, demonstrating potent inhibitory activity and selectivity for the main protease. This makes it a valuable candidate for further development as an antiviral drug .

Properties

Molecular Formula

C33H34Br2N3O5P

Molecular Weight

743.4 g/mol

InChI

InChI=1S/C33H34Br2N3O5P/c1-4-42-44(41,43-5-2)38-19-24(18-22-10-14-25(34)15-11-22)30(39)32(21-38)28(23-12-16-26(35)17-13-23)20-37(3)33(32)27-8-6-7-9-29(27)36-31(33)40/h6-18,28H,4-5,19-21H2,1-3H3,(H,36,40)/b24-18+/t28-,32+,33+/m0/s1

InChI Key

SYDFLVSOJRGDFZ-BRVOIXDRSA-N

Isomeric SMILES

CCOP(=O)(N1C/C(=C\C2=CC=C(C=C2)Br)/C(=O)[C@@]3(C1)[C@@H](CN([C@@]34C5=CC=CC=C5NC4=O)C)C6=CC=C(C=C6)Br)OCC

Canonical SMILES

CCOP(=O)(N1CC(=CC2=CC=C(C=C2)Br)C(=O)C3(C1)C(CN(C34C5=CC=CC=C5NC4=O)C)C6=CC=C(C=C6)Br)OCC

Origin of Product

United States

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